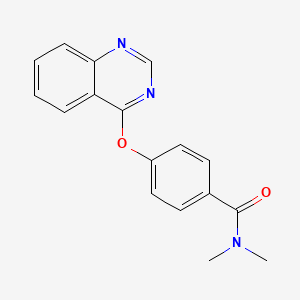
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea involves the inhibition of the target enzymes, COX-2, 5-LOX, and PDE-4. These enzymes are involved in the production of various inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. By inhibiting these enzymes, 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea can reduce the production of inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2, 5-LOX, and PDE-4, leading to a reduction in the production of inflammatory mediators. In vivo studies have shown that 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea can reduce inflammation and pain in animal models of arthritis and asthma. However, further studies are required to investigate the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level. Moreover, it exhibits potent inhibitory activity against various enzymes, making it a useful tool for investigating the role of these enzymes in various physiological processes. However, there are also some limitations to the use of 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in long-term experiments. Moreover, the inhibitory activity of this compound may vary depending on the experimental conditions, such as the pH and temperature.
Direcciones Futuras
There are several future directions for the research on 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea. Firstly, further studies are required to investigate the potential therapeutic applications of this compound in various inflammatory and immune-related diseases. Secondly, the mechanism of action of this compound needs to be further elucidated to understand its effects on various physiological processes. Thirdly, the development of more potent and selective inhibitors of COX-2, 5-LOX, and PDE-4 is required to improve the effectiveness of this compound in clinical settings. Finally, the development of new synthetic methods for 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea involves the reaction of cyclopropyl isocyanate with 2-ethyl-6-methylphenylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE-4). These enzymes are involved in the regulation of various physiological processes, such as inflammation, pain, and immune response. Therefore, 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea has been proposed as a potential therapeutic agent for the treatment of various inflammatory and immune-related diseases, such as arthritis, asthma, and cancer.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2-ethyl-6-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-10-6-4-5-9(2)12(10)15-13(16)14-11-7-8-11/h4-6,11H,3,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHTBRZCCLCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)





![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)
